tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypyrrolidine ring, and a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with the corresponding amine to form the Boc-protected amine . This reaction is usually carried out in the presence of a base such as triethylamine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable intermediates. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid include other Boc-protected amines and hydroxypyrrolidine derivatives . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(14)15)6-7-4-8(13)5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
RJVDBYALECNQFP-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)N(C[C@H]1C[C@@H](CN1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)N(CC1CC(CN1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.